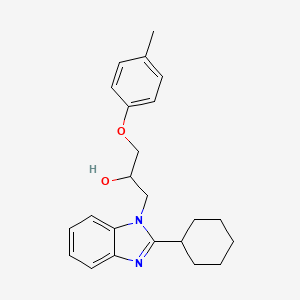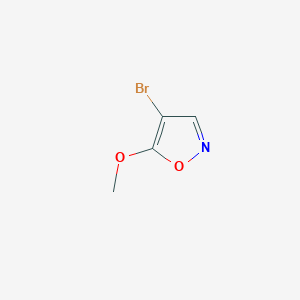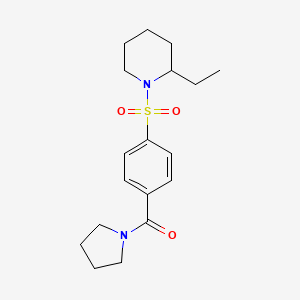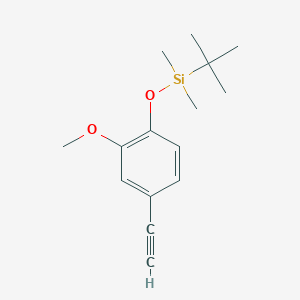![molecular formula C9H17F3N2O2 B2874560 tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate CAS No. 2031259-01-3](/img/structure/B2874560.png)
tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate: is a chemical compound characterized by its trifluoromethyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate typically involves the following steps:
Preparation of the starting material: : The starting material, 3,3,3-trifluoro-2-aminopropanol, is synthesized through the reduction of 3,3,3-trifluoropropanoic acid.
Methylation: : The amino group of 3,3,3-trifluoro-2-aminopropanol is methylated using methyl iodide to form 3,3,3-trifluoro-2-(methylamino)propanol.
Carbamate Formation: : The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding trifluoromethyl ketone.
Reduction: : Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl ketone derivatives.
Reduction: : Trifluoromethylamine derivatives.
Substitution: : Various carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: : The compound can be used as a probe to study biological systems and interactions involving trifluoromethyl groups.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the biological activity of the compound by enhancing its binding affinity to certain receptors or enzymes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Tert-butyl N-[3,3,3-trifluoro-2-hydroxypropyl]carbamate: : This compound lacks the methylamino group and has different reactivity and applications.
Tert-butyl N-[2-(methylamino)ethyl]carbamate: : This compound has a simpler structure without the trifluoromethyl group, leading to different chemical behavior.
Properties
IUPAC Name |
tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(13-4)9(10,11)12/h6,13H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUZPDONICIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-01-3 |
Source


|
| Record name | tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)




![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2874489.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
